Cas no 212386-71-5 ((4-Ethoxy-2,3-difluorophenyl)boronic acid)

(4-Ethoxy-2,3-difluorophenyl)boronic acid is a fluorinated arylboronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. Its key advantages include high reactivity due to the electron-withdrawing effects of the fluorine substituents, which enhance the electrophilicity of the boron center. The ethoxy group provides additional stability, improving handling and storage. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is required. Its compatibility with a range of palladium catalysts and mild reaction conditions makes it a versatile building block for complex organic synthesis. Purity and consistency are critical for reliable performance in sensitive applications.
(4-Ethoxy-2,3-difluorophenyl)boronic acid structure
212386-71-5 structure
Product Name:(4-Ethoxy-2,3-difluorophenyl)boronic acid
CAS No:212386-71-5
MF:C8H9BF2O3
MW:201.963069677353
MDL:MFCD09258743
CID:92421
PubChem ID:354334020
Update Time:2025-10-30

(4-Ethoxy-2,3-difluorophenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 2,3-Difluoro-4-ethoxyphenylboronic acid
    • 4-Ethoxy-2,3-difluorophenylboronic Acid (contains varying amounts of Anhydride)
    • (4-Ethoxy-2,3-difluorophenyl)boronic acid
    • 2,3-Difluoro-4-ethoxybenzeneboronic acid
    • 1-ethoxy-2,3-difluorophenylboronic acid
    • 4-ethoxy-2,3-difluorophenylboronic acid
    • 4-Ethoxy-2,3-difluorobenzeneboronic Acid (contains varying amounts of Anhydride)
    • Boronic acid, (4-ethoxy-2,3-difluorophenyl)-
    • PubChem9562
    • 2,3-Difluoro-4-ethoxyphenylboronicacid
    • KSC201G9B
    • OBKSFBWOZSQGGC-UHFFFAOYSA-N
    • BCP01305
    • SBB071152
    • PC7277
    • FCH1323673
    • LS10925
    • RL02
    • CS-0151521
    • AMY13467
    • FT-0657374
    • DS-13608
    • E1192
    • MFCD09258743
    • AKOS015854230
    • SY032189
    • SCHEMBL425604
    • (4-Ethoxy-2,3-difluorophenyl)boronicacid
    • 212386-71-5
    • J-506948
    • DTXSID80568810
    • A4592
    • 4-Ethoxy-2,3-difluorobenzeneboronic Acid
    • 2,3-Difluoro-4-ethoxyphenylboronic acid(contains varying amounts of Anhydride)
    • DB-027544
    • (4-Ethoxy-2,3-difluoro-phenyl)boronic acid
    • MDL: MFCD09258743
    • Inchi: 1S/C8H9BF2O3/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4,12-13H,2H2,1H3
    • InChI Key: OBKSFBWOZSQGGC-UHFFFAOYSA-N
    • SMILES: FC1C(=C(B(O)O)C=CC=1OCC)F

Computed Properties

  • Exact Mass: 202.06100
  • Monoisotopic Mass: 202.0612806g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Density: 1.29
  • Melting Point: 135-136 ºC
  • Boiling Point: 316℃ at 760 mmHg
  • Flash Point: 144.9°C
  • Refractive Index: 1.484
  • PSA: 49.69000
  • LogP: 0.04330

(4-Ethoxy-2,3-difluorophenyl)boronic acid Security Information

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(4-Ethoxy-2,3-difluorophenyl)boronic acid Production Method

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Suzhou Senfeida Chemical Co., Ltd
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(CAS:212386-71-5)2,3-Difluoro-4-ethoxybenzeneboronic acid
Order Number:sfd17595
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Amadis Chemical Company Limited
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(CAS:212386-71-5)(4-Ethoxy-2,3-difluorophenyl)boronic acid
Order Number:A4592
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:27
Price ($):220.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:212386-71-5)2,3-二氟-4-乙氧基苯硼酸
Order Number:LE25877524
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:50
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Additional information on (4-Ethoxy-2,3-difluorophenyl)boronic acid

Introduction to (4-Ethoxy-2,3-difluorophenyl)boronic Acid (CAS No. 212386-71-5)

(4-Ethoxy-2,3-difluorophenyl)boronic acid, with the CAS number 212386-71-5, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural features, plays a pivotal role in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental to the development of novel organic molecules.

The molecular structure of (4-Ethoxy-2,3-difluorophenyl)boronic acid consists of a phenyl ring substituted with ethoxy and two fluorine atoms at the 2 and 3 positions. This arrangement imparts distinct electronic and steric properties to the molecule, making it an attractive candidate for use in medicinal chemistry and advanced material synthesis. The presence of both electron-withdrawing fluorine atoms and an electron-donating ethoxy group creates a delicate balance that influences reactivity and interaction with biological targets.

In recent years, the pharmaceutical industry has seen a surge in the use of boronic acids due to their versatility in drug design. Specifically, (4-Ethoxy-2,3-difluorophenyl)boronic acid has been explored as a key intermediate in the synthesis of small-molecule inhibitors targeting various diseases. Its application in the development of kinase inhibitors, for instance, has shown promise in preclinical studies. These inhibitors are designed to modulate the activity of enzymes involved in cancer pathways, offering potential therapeutic benefits.

One of the most compelling aspects of (4-Ethoxy-2,3-difluorophenyl)boronic acid is its role in cross-coupling reactions. The boronic acid functional group is a critical component in these transformations, enabling the formation of carbon-carbon bonds under mild conditions. This reactivity has been leveraged to construct complex molecular architectures that are otherwise difficult to achieve through traditional synthetic methods. The ability to introduce fluorinated aromatic rings into drug candidates has further enhanced the pharmacological properties of these compounds, including improved metabolic stability and binding affinity.

The influence of fluorine atoms on the electronic properties of organic molecules is well-documented. In the case of (4-Ethoxy-2,3-difluorophenyl)boronic acid, the two fluorine substituents at the 2 and 3 positions create a region of high electron density adjacent to the boronic acid group. This electronic environment facilitates efficient participation in cross-coupling reactions while also influencing the overall shape and polarity of the molecule. These characteristics are particularly important when designing molecules that need to interact with biological targets such as proteins and enzymes.

Recent advancements in computational chemistry have also highlighted the importance of understanding the structural and electronic properties of organoboron compounds like (4-Ethoxy-2,3-difluorophenyl)boronic acid. Molecular modeling studies have revealed insights into how modifications at specific positions on the phenyl ring can alter reactivity and binding interactions. These findings have guided chemists in optimizing synthetic routes and improving yields for complex molecular constructions.

The synthesis of (4-Ethoxy-2,3-difluorophenyl)boronic acid itself presents unique challenges due to its sensitive functional groups. Boronic acids are known for their tendency to undergo oxidation under harsh conditions, which can lead to side reactions and reduced yields. However, recent methodologies have focused on milder reaction conditions and protective group strategies to mitigate these issues. These improvements have made it feasible to produce high-purity samples of this compound for use in research and industrial applications.

The applications of (4-Ethoxy-2,3-difluorophenyl)boronic acid extend beyond pharmaceuticals into other areas such as materials science. For example, boronic acids have been used to create functional polymers with tailored properties. The ability to incorporate fluorinated aromatic units into these polymers can lead to materials with enhanced thermal stability or specific recognition capabilities. Such materials are valuable in areas ranging from electronics to biomedicine.

In conclusion, (4-Ethoxy-2,3-difluorophenyl)boronic acid (CAS No. 212386-71-5) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool in synthetic chemistry, particularly for constructing complex organic molecules with therapeutic potential. As research continues to uncover new methodologies and applications for this compound, its importance is likely to grow even further.

Recommended suppliers
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(CAS:212386-71-5)2,3-Difluoro-4-ethoxybenzeneboronic acid
sfd17595
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Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:212386-71-5)(4-Ethoxy-2,3-difluorophenyl)boronic acid
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Quantity:100g
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